molecular formula C10H12OS B13656145 2-Butanone, 1-(phenylthio)- CAS No. 57814-09-2

2-Butanone, 1-(phenylthio)-

Cat. No.: B13656145
CAS No.: 57814-09-2
M. Wt: 180.27 g/mol
InChI Key: ASZHUODKMNJAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing α-Thioether Ketones in Contemporary Organic Chemistry

α-Thioether ketones, also referred to as α-sulfenyl ketones or β-oxo thioethers, are a class of organic compounds that have garnered considerable attention in modern organic synthesis. Their importance stems from their utility as versatile synthetic intermediates. rsc.org The presence of both a carbonyl group and a sulfide (B99878) moiety at the α-position imparts a unique reactivity profile, allowing for a diverse range of chemical transformations.

These compounds are crucial building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. rsc.orgnih.gov The sulfur atom can be readily manipulated, serving as a handle for further functionalization. For instance, α-thioether ketones can undergo oxidation to the corresponding sulfoxides and sulfones, which are themselves valuable synthetic intermediates. nih.gov Furthermore, the C-S bond can be cleaved under reductive conditions, providing a means to introduce other functional groups.

The α-protons of thioether ketones are acidic and can be removed to form α-thioenolates. beilstein-journals.org These enolates are potent nucleophiles that can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. beilstein-journals.orgpressbooks.pub This reactivity is fundamental to many synthetic strategies aimed at constructing complex molecular architectures.

Historical Overview of Research on 2-Butanone (B6335102), 1-(phenylthio)- and Related Compounds

The synthesis and reactions of α-thioether ketones have been a subject of investigation for several decades. Early methods for their preparation often involved the nucleophilic substitution of α-halo ketones with thiolates. rsc.orgjove.com This classical approach, while effective, sometimes suffers from limitations such as the availability of the starting α-halo ketones and the potential for side reactions.

Over the years, a variety of alternative synthetic routes have been developed. These include the Pummerer reaction of sulfoxides, which provides access to α-thioether ketones through a rearrangement process. nih.gov Another significant advancement has been the development of methods involving the direct α-sulfenylation of ketones using electrophilic sulfur reagents. rsc.org This approach avoids the need for pre-functionalized ketone starting materials.

More recently, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of α-thioether ketones. For example, copper-catalyzed methods have been reported for the synthesis of α-arylthioketones from β-diketones and diaryl disulfides. rwth-aachen.de Additionally, photocatalysis has enabled the generation of α-thio radicals, which can participate in coupling reactions to form α-thioether ketones. nih.gov

The exploration of α-thioether ketones has also extended to their asymmetric synthesis, with the development of methods to control the stereochemistry at the α-carbon. beilstein-journals.org This is particularly important for the synthesis of chiral molecules with defined biological activity.

Significance of 2-Butanone, 1-(phenylthio)- as a Research Synthon

2-Butanone, 1-(phenylthio)- serves as a valuable research synthon, a building block used in the synthesis of more complex molecules. lookchem.com Its utility lies in the predictable and versatile reactivity of its functional groups. The ketone carbonyl group allows for a range of classical carbonyl reactions, such as reductions, additions of organometallic reagents, and enolate formation.

The adjacent phenylthio group significantly influences the reactivity of the molecule. It acidifies the α-protons, facilitating their removal to generate a nucleophilic enolate. This enolate can then be alkylated, acylated, or undergo aldol-type reactions, providing a straightforward route to more elaborate structures. beilstein-journals.orgpressbooks.pub

Furthermore, the phenylthio group itself can be the site of chemical modification. Oxidation of the sulfide to a sulfoxide (B87167) or sulfone dramatically alters the electronic properties of the molecule and opens up new avenues for synthetic transformations. For instance, the resulting α-sulfonyl ketones are precursors to vinyl sulfones and can participate in various elimination and substitution reactions. The phenylthio group can also be removed reductively, effectively replacing it with a hydrogen atom. This desulfurization step is often a key feature in multi-step synthetic sequences.

The combination of these reactive sites makes 2-Butanone, 1-(phenylthio)- a versatile tool for organic chemists, enabling the construction of a wide array of target molecules. lookchem.com

Properties

CAS No.

57814-09-2

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-phenylsulfanylbutan-2-one

InChI

InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3

InChI Key

ASZHUODKMNJAIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Butanone, 1 Phenylthio and Analogues

Direct α-Sulfenylation Strategies for Ketones

Direct α-sulfenylation involves the introduction of a phenylthio group at the carbon atom adjacent to the carbonyl group of a butanone core. This can be achieved through several distinct chemical approaches.

Alkylation of Thiophenol or its Derivatives with Halogenated Butanones

One of the classical and most straightforward methods for synthesizing α-keto sulfides is the nucleophilic substitution reaction between a thiolate and an α-halo ketone. In this approach, thiophenol (PhSH) is deprotonated by a base to form the more nucleophilic thiophenolate anion (PhS⁻). This anion then displaces a halide from the α-position of a halogenated butanone, such as 1-bromo-2-butanone or 1-chloro-2-butanone.

The reaction is a standard SN2 displacement, where the thiophenolate acts as the nucleophile and the halogenated ketone is the electrophilic substrate. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. While effective, this method has been somewhat superseded by more direct and milder techniques, as it requires the prior synthesis of the often lachrymatory and unstable α-halo ketone. researchgate.net

A representative reaction is the synthesis of the analogue α-(phenylthio)butyrophenone, which is achieved by reacting α-chloro-n-butyrophenone with thiophenol, yielding the product with high efficiency.

Metal-mediated Sulfenylation Approaches

Modern organic synthesis often employs metal catalysts to facilitate bond formation under milder conditions and with greater selectivity. Both copper and palladium-based catalytic systems have been developed for the α-sulfenylation of ketones. These methods typically involve the in-situ formation of an enolate or a related reactive intermediate, which then couples with a sulfur electrophile under the influence of the metal catalyst.

Copper-catalyzed reactions, for instance, can facilitate the oxidative sulfenylation of ketone precursors. rsc.org These processes may involve the coupling of a pre-formed enolate with a phenylthio-containing oxidant or a one-pot reaction where the catalyst mediates both the activation of the ketone and the C-S bond formation. Similarly, palladium catalysis is a powerful tool for cross-coupling reactions. While extensively used for C-C, C-N, and C-O bond formation, its application extends to C-S bond formation. A palladium catalyst can facilitate the coupling of ketone enolates with sulfenylating agents under mild conditions. nih.gov These metal-mediated approaches offer advantages in terms of functional group tolerance and reaction conditions compared to traditional alkylation methods.

α-Sulfenylation via Enolates and Enol Silyl Ethers

The reaction of ketone enolates or their more stable silyl enol ether derivatives with an electrophilic sulfur source is a cornerstone of modern α-sulfenylation chemistry. acs.org This strategy provides a highly versatile and controllable route to α-keto sulfides.

First, the ketone (2-butanone) is converted to its corresponding enolate by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting lithium enolate is a potent nucleophile that readily attacks an electrophilic sulfur reagent. Common electrophilic sulfur sources include diphenyl disulfide (PhSSPh), N-(phenylthio)succinimide (NPSP), or phenylsulfenyl chloride (PhSCl).

Alternatively, the ketone can be converted to a silyl enol ether by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. Silyl enol ethers are neutral, isolable compounds that react with electrophilic sulfur sources, often in the presence of a Lewis acid catalyst, to yield the α-sulfenylated ketone. acs.org This variant offers excellent control over regioselectivity, as specific silyl enol ether isomers can often be prepared and isolated. Catalytic, enantioselective versions of this reaction have also been developed, using chiral Lewis bases to achieve high yields and enantioselectivity. acs.org

Table 1: Examples of α-Sulfenylation via Enol Intermediates
Ketone PrecursorEnol IntermediateSulfenylating AgentCatalyst/ConditionsProductYield
CyclohexanoneSilyl Enol EtherN-PhenylthiosaccharinChiral Selenophosphoramide2-(Phenylthio)cyclohexanoneHigh
PropiophenoneLithium Enolate (LDA)Diphenyl DisulfideTHF, -78 °C2-(Phenylthio)propiophenoneGood
2-Butanone (B6335102)Enol AcetateThiophenolElectrochemical, NH4Br1-(Phenylthio)-2-butanoneNot specified

Indirect Synthesis through Functional Group Interconversions

Indirect methods involve the synthesis of a molecule with a different functionality that is subsequently converted into the desired α-keto sulfide (B99878) structure. These multi-step sequences can be advantageous when direct methods are inefficient or when specific stereochemistry is required.

Transformations from α,β-Epoxy Sulfoxides

A sophisticated indirect route involves the ring-opening of α,β-epoxy sulfoxides. This method begins with the preparation of an epoxy sulfoxide (B87167) from a 1-chloroalkyl phenyl sulfoxide and a carbonyl compound like propanal. The resulting α,β-epoxy sulfoxide is then treated with a nucleophilic thiolate, such as sodium thiophenolate (PhSNa). The thiolate attacks the epoxide ring, leading to its opening and subsequent rearrangement to afford the α-sulfenylated ketone in good yields. This methodology provides a novel pathway for the synthesis of not only α-sulfenylated ketones but also α-sulfenylated aldehydes. researchgate.net

Derivatizations from Precursor Molecules

The target compound can also be synthesized by modifying a precursor molecule that already contains part of the required carbon skeleton and functionality. Functional group interconversion is a fundamental strategy in organic synthesis where one functional group is transformed into another. fiveable.mesolubilityofthings.com

One such approach involves the addition of methoxy(phenylthio)methyllithium to a ketone. The resulting adduct can then undergo rearrangement to produce an α-(phenylthio)aldehyde. researchgate.net While this yields an aldehyde, the principle demonstrates the construction of the α-phenylthio carbonyl moiety through rearrangement.

Another potential precursor is 1-hydroxy-2-butanone, which can be synthesized via the oxidation of 1,2-butanediol. mdpi.com The hydroxyl group of 1-hydroxy-2-butanone can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. Subsequent nucleophilic displacement of this leaving group with sodium thiophenolate would yield the final product, 2-Butanone, 1-(phenylthio)-. This two-step sequence from the hydroxyketone represents a classic example of derivatization through functional group interconversion.

Green Chemistry Approaches in α-Thioether Ketone Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. In the context of α-thioether ketone synthesis, green chemistry principles have spurred innovation, leading to cleaner, more efficient, and sustainable processes. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Key strategies include the use of photocatalysis, electrochemistry, and organocatalysis, which offer significant advantages over traditional methods.

One notable green approach involves the photocatalytic oxidative radical addition of thioic acids to alkenes. This method for synthesizing α-keton thiol esters utilizes thioxanthone as an affordable organic photocatalyst, oxygen as a green oxidant, and ethyl acetate as an environmentally friendly solvent. nih.gov The reaction is powered by visible light, a renewable energy source, and its only byproduct is water, making it a highly atom-economical and green process. nih.gov

Electrochemical synthesis represents another significant advancement in the green synthesis of α-sulfenylated ketones. This method avoids the need for additional oxidants or catalysts by using an electric current to drive the reaction between thiophenols/thiols and enol acetates. acs.org The process can be conducted in both batch and continuous flow setups, offering scalability. acs.org Quaternary ammonium salts have been identified as effective mediators for this reaction. acs.org This electrochemical approach is particularly noteworthy for its tolerance of sensitive functional groups, as demonstrated by the successful sulfenylation of a Boc-cysteine derivative. acs.org

Organocatalysis has also emerged as a powerful tool for the direct α-sulfenylation of ketones and aldehydes. A novel pyrrolidine trifluoromethanesulfonamide organocatalyst has been developed for this purpose, providing a mild and efficient pathway to α-phenylthio-ketones and -aldehydes. researchgate.net This method circumvents the need for metal catalysts and often proceeds under milder conditions than traditional approaches.

Furthermore, catalyst-free methods are being explored. For instance, the reaction of enaminones with elemental sulfur in the presence of N,N-dimethyl-4-aminopyridine allows for the cleavage of a C=C bond and the formation of new C=S and C–N bonds, leading to N,N-disubstituted α-keto thioamides without the need for a metal catalyst.

The use of recyclable catalysts is another cornerstone of green synthesis. Graphitic carbon nitride (g-C3N4) has been employed as a heterogeneous, recyclable photocatalyst for the synthesis of β-keto sulfones from phenylacetylenes or ketones and sodium sulfinates under visible light. rsc.org This catalyst can be recovered and reused for multiple cycles, enhancing the sustainability of the process. rsc.org

These green chemistry approaches offer significant improvements in terms of environmental impact and operational safety compared to classical methods that often rely on stoichiometric amounts of hazardous reagents, harsh reaction conditions, and generate significant waste. The ongoing development of such methodologies is crucial for the sustainable production of valuable α-thioether ketones.

Table 1: Comparison of Green Synthetic Methods for α-Thioether Ketones

Methodology Catalyst/Mediator Energy Source Key Advantages Example Substrates Yields
Photocatalysis Thioxanthone (organic photocatalyst) Visible Light Uses O2 as a green oxidant, only byproduct is water, inexpensive catalyst. nih.gov Thioic acids, Alkenes Not specified
Electrochemistry Quaternary ammonium salts Electricity No additional oxidants or catalysts needed, scalable (batch and flow), tolerant of sensitive functional groups. acs.org Thiophenols, Enol acetates 25-70% acs.org
Organocatalysis Pyrrolidine trifluoromethanesulfonamide Thermal Metal-free, mild reaction conditions. researchgate.net Aldehydes, Ketones Good yields researchgate.net
Photocatalysis with Recyclable Catalyst Graphitic carbon nitride (g-C3N4) Blue Light Metal-free, base-free, ligand-free, recyclable catalyst. rsc.org Phenylacetylenes, Ketones Not specified

Chemical Reactivity and Synthetic Utility of 2 Butanone, 1 Phenylthio

Reactivity of the Carbonyl Group

The carbonyl group in 2-Butanone (B6335102), 1-(phenylthio)- behaves as a typical ketone, characterized by the electrophilic nature of the carbonyl carbon. This allows it to undergo reactions with various nucleophiles. The presence of the adjacent phenylthio group can influence the steric and electronic environment of the carbonyl, affecting its reactivity compared to unsubstituted ketones like 2-butanone.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of 2-Butanone, 1-(phenylthio)- is susceptible to attack by a wide array of nucleophiles. These reactions proceed via the typical addition mechanism where the nucleophile forms a new bond with the carbonyl carbon, and the pi-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol.

Common nucleophiles that react with α-thio ketones include organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield 2-methyl-1-(phenylthio)butan-2-ol after acidic workup.

The general scheme for nucleophilic addition is as follows:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation of the alkoxide to yield the alcohol product.

The α-sulfenylated carbonyl compound can act as an electrophile when properly activated, reacting with thiolates. nih.gov This highlights the dual nature of its reactivity.

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

Aldol-type reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, proceeding through the reaction of an enolate with a carbonyl compound. sigmaaldrich.com 2-Butanone, 1-(phenylthio)- possesses two potential sites for deprotonation to form an enolate: the C1 carbon bearing the phenylthio group and the C3 methyl group.

The protons on the carbon alpha to both the carbonyl and the sulfur atom (C1) are significantly more acidic than those on the methyl group (C3). This increased acidity is due to the ability of the sulfur atom to stabilize the adjacent negative charge in the resulting enolate. Consequently, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), will regioselectively generate the enolate at the C1 position. masterorganicchemistry.combham.ac.uk

This regiochemically defined enolate can then react as a nucleophile with various electrophiles, most notably aldehydes and ketones, in aldol (B89426) addition reactions. For example, the reaction of the C1 enolate of 2-Butanone, 1-(phenylthio)- with benzaldehyde (B42025) would yield a β-hydroxy ketone product, specifically 3-hydroxy-2-phenyl-1-(phenylthio)pentan-4-one. The presence of the phenylthio group in the product offers further synthetic handles for subsequent transformations.

The self-condensation of 2-butanone can lead to multiple products due to the formation of two different carbanions. study.com However, the directing effect of the phenylthio group in 2-Butanone, 1-(phenylthio)- simplifies this reactivity, favoring the formation of the kinetic enolate at the substituted α-carbon. mdpi.com

Reactivity of the α-Thioether Moiety

The phenylthio group at the α-position to the carbonyl is another key reactive center in the molecule. The sulfur atom can be oxidized, the carbon-sulfur bond can be cleaved, and the moiety can participate in elimination reactions, significantly expanding the synthetic utility of this compound.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone, without affecting the ketone functionality. researchgate.net This stepwise oxidation allows for the introduction of new functional groups and the modulation of the molecule's electronic properties and reactivity. jchemrev.com

A variety of oxidizing agents can be employed for this transformation. jchemrev.com Mild oxidants are typically used for the conversion of the sulfide (B99878) to the sulfoxide, while stronger conditions are required for the oxidation to the sulfone. organic-chemistry.org

Oxidizing Agent Product Typical Conditions
Sodium periodate (B1199274) (NaIO₄)SulfoxideMethanol/Water, Room Temp
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)SulfoxideDichloromethane (DCM), 0°C
Hydrogen peroxide (H₂O₂)Sulfoxide or SulfoneAcetic acid or specific catalysts organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.)SulfoneDichloromethane (DCM), Room Temp
Oxone® (KHSO₅·KHSO₄·K₂SO₄)SulfoneMethanol/Water, Room Temp

The resulting β-keto sulfoxides and β-keto sulfones are valuable synthetic intermediates themselves. For example, β-keto sulfoxides can undergo Pummerer-type rearrangements or thermal eliminations. researchgate.net

Reductive Cleavage Strategies

The carbon-sulfur bond of the α-thioether can be cleaved reductively, a process known as desulfurization. This reaction effectively removes the phenylthio group and replaces it with a hydrogen atom. The most common and effective reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy that has been treated with sodium hydroxide. masterorganicchemistry.comias.ac.in

The desulfurization of 2-Butanone, 1-(phenylthio)- with Raney Nickel yields 2-butanone. organicreactions.orgchem-station.com This reaction is particularly useful in multi-step syntheses where the phenylthio group is used to direct a reaction (such as the regioselective enolate formation mentioned earlier) and is then removed in a later step. britannica.com The reaction proceeds via the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond with hydrogen that is adsorbed on the catalyst surface. chem-station.com

Reaction: 2-Butanone, 1-(phenylthio)- + Raney Ni (H₂) → 2-Butanone + Benzene + NiS

Elimination Reactions

Elimination reactions involving the α-thioether moiety typically require prior oxidation to the sulfoxide. The resulting β-keto sulfoxide, 2-Butanone, 1-(phenylsulfinyl)-, can undergo two principal types of synthetically useful reactions.

Sulfoxide Elimination: This is a thermal, concerted syn-elimination reaction that occurs upon heating the sulfoxide. nih.gov The sulfinyl group and a hydrogen atom on the adjacent carbon are eliminated to form an alkene. In this case, elimination would lead to the formation of but-1-en-3-one, an α,β-unsaturated ketone. This reaction provides a mild method for introducing a carbon-carbon double bond.

Pummerer Rearrangement: In the presence of an activating agent, such as acetic anhydride (B1165640) (Ac₂O), the β-keto sulfoxide can undergo a Pummerer rearrangement. wikipedia.orgoup.com The reaction proceeds through an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (acetate in the case of Ac₂O). semanticscholar.org The product is an α-acetoxy thioether, 1-acetoxy-1-(phenylthio)butan-2-one. wikipedia.org This rearrangement is a powerful tool for the functionalization of the carbon atom alpha to the sulfur. acs.org

Role as a Precursor in Complex Molecule Synthesis

The strategic placement of the phenylthio group alpha to the carbonyl in 2-Butanone, 1-(phenylthio)- imparts valuable reactivity that has been exploited in the synthesis of more complex structures. This section explores its utility in the formation of cyclic frameworks and in transformations that lead to stereochemically defined molecules.

Construction of Cyclic Systems

While specific examples detailing the use of 2-Butanone, 1-(phenylthio)- in well-known cyclization reactions like the Robinson annulation are not extensively documented in readily available literature, the fundamental principles of these reactions can be applied to understand its potential. The Robinson annulation, a powerful method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgfiveable.meresearchgate.netmasterorganicchemistry.com

In a hypothetical Robinson annulation scenario, the enolate of 2-Butanone, 1-(phenylthio)- would act as the nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. This would be followed by an intramolecular aldol condensation to construct a cyclohexenone ring. The presence of the phenylthio group could influence the regioselectivity of enolate formation and the subsequent cyclization.

Intramolecular aldol reactions of dicarbonyl compounds are a common strategy for forming five- and six-membered rings. libretexts.orgchempedia.infolibretexts.org A suitably substituted derivative of 2-Butanone, 1-(phenylthio)- containing a second carbonyl group at a "1,4" or "1,5" position could undergo an intramolecular aldol condensation to yield a cyclic product. libretexts.orglibretexts.org The thermodynamic stability of the resulting ring, favoring five- and six-membered systems, would be a key driving force for such a transformation. libretexts.orglibretexts.org

The phenylthio group can also play a direct role in cyclization processes. For instance, radical cyclization of alkenyl isonitriles with thiols can lead to the formation of 2-phenylthio-1-pyrrolines. bham.ac.uk While this specific example does not start with 2-Butanone, 1-(phenylthio)-, it highlights the utility of the phenylthio moiety in constructing heterocyclic systems.

Below is a table summarizing potential cyclization reactions involving 2-Butanone, 1-(phenylthio)- based on established chemical principles.

Reaction Type Potential Reactant(s) with 2-Butanone, 1-(phenylthio)- Potential Cyclic Product Key Principles
Robinson AnnulationMethyl vinyl ketoneSubstituted cyclohexenoneMichael addition followed by intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com
Intramolecular Aldol CondensationA derivative of 2-Butanone, 1-(phenylthio)- containing a second carbonyl groupCyclopentenone or cyclohexenone derivativeFormation of a thermodynamically stable five- or six-membered ring. libretexts.orglibretexts.org

Stereoselective Transformations Leading to Chiral Scaffolds

The development of stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry. 2-Butanone, 1-(phenylthio)- possesses a prochiral center at the carbonyl carbon, making it a suitable substrate for asymmetric reactions to generate chiral scaffolds.

One of the most common stereoselective transformations is the asymmetric reduction of ketones to produce chiral secondary alcohols. nih.gov This can be achieved using various methods, including enzymatic reductions and catalytic hydrogenation with chiral catalysts. For example, strains of Pichia jadinii have been used for the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with high stereoselectivity. researchgate.net While this is not the exact substrate, it demonstrates the potential for biocatalytic reduction of similar ketones. The use of alcohol dehydrogenases is another powerful tool for the enantioselective reduction of carbonyl groups, offering access to both (R)- and (S)-alcohols. nih.gov

Diastereoselective addition reactions to the carbonyl group of ketones bearing an α-stereocenter are also a fundamental strategy for creating new stereocenters. The outcome of such reactions can often be predicted using models like the Felkin-Anh model, which considers the steric and electronic effects of the substituents at the α-position. bham.ac.uk In the case of 2-Butanone, 1-(phenylthio)-, the phenylthio group would play a significant role in directing the approach of a nucleophile, leading to the preferential formation of one diastereomer.

The data table below outlines potential stereoselective transformations of 2-Butanone, 1-(phenylthio)-.

Transformation Type Reagent/Catalyst Type Potential Chiral Product Key Principles
Asymmetric ReductionChiral reducing agents (e.g., chiral boranes), enzymes (e.g., alcohol dehydrogenases), or chiral hydrogenation catalysts. nih.govresearchgate.netnih.govChiral 1-(phenylthio)-2-butanolEnantioselective delivery of a hydride to one face of the prochiral ketone. nih.gov
Diastereoselective Nucleophilic AdditionOrganometallic reagents (e.g., Grignard or organolithium reagents)Diastereomerically enriched tertiary alcoholThe existing stereocenter (if the α-carbon were chiral) or the steric/electronic influence of the phenylthio group directs the attack of the nucleophile. bham.ac.uk

Stereochemical Control and Asymmetric Synthesis Involving 2 Butanone, 1 Phenylthio

Diastereoselective Transformations

Diastereoselectivity in reactions of 2-Butanone (B6335102), 1-(phenylthio)- can be achieved by leveraging the influence of a pre-existing stereocenter within the molecule. This control element can either be part of the ketone itself or be introduced temporarily as a chiral auxiliary.

When a stereocenter is already present in the vicinity of the reacting carbonyl group or the α-carbon of 2-Butanone, 1-(phenylthio)-, it can significantly influence the trajectory of an incoming reagent. This is a common strategy in substrate-controlled stereoselection. For instance, if the carbon backbone of the butanone chain contains a stereocenter, its steric and electronic properties can create a facial bias for the approach of a nucleophile to the carbonyl carbon or an electrophile to the enolate.

In a hypothetical scenario, consider a derivative of 2-Butanone, 1-(phenylthio)- with a chiral center at the C3 position. The substituent at this position would sterically hinder one face of the molecule, directing the approach of a reducing agent, for example, to the opposite face, leading to the preferential formation of one diastereomer of the corresponding alcohol. The predictability of this facial bias is often rationalized using models such as Felkin-Anh or Cram's rule.

Substrate-controlled diastereoselectivity can also be observed in reactions where the existing phenylthio group, in conjunction with the carbonyl, influences the formation of a new stereocenter. For example, in the reduction of the carbonyl group of 2-Butanone, 1-(phenylthio)-, the presence of the adjacent sulfur atom can influence the approach of a hydride reagent. While the sulfur atom itself is not a stereocenter, its interaction with the reagent or its influence on the conformational preference of the molecule can lead to a modest level of diastereoselectivity in the resulting alcohol.

A more pronounced effect is seen when a new stereocenter is created at the α-position (C1) that already bears the phenylthio group. For instance, in the alkylation of the enolate of a chiral derivative of 2-Butanone, 1-(phenylthio)-, the existing stereocenter can direct the approach of the electrophile. High diastereoselectivities have been achieved in the reduction of α-keto esters bearing cis-1-arylsulfonamido-2-indanol derivatives as chiral auxiliaries, providing the corresponding α-hydroxy esters in excellent yields. nih.gov This principle can be extended to the diastereoselective functionalization of 2-Butanone, 1-(phenylthio)- when attached to a suitable chiral auxiliary.

Enantioselective Synthesis

The enantioselective synthesis of derivatives of 2-Butanone, 1-(phenylthio)- involves the creation of a chiral center with a preference for one enantiomer over the other. This is typically achieved through the use of chiral catalysts or chiral auxiliaries.

The use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity is a highly efficient and atom-economical approach. For reactions involving 2-Butanone, 1-(phenylthio)-, this can be applied to various transformations, including reductions, alkylations, and aldol (B89426) reactions.

A catalytic, enantioselective Lewis base-catalyzed α-sulfenylation of silyl enol ethers has been developed, which could in principle be applied to the synthesis of chiral 2-Butanone, 1-(phenylthio)-. acs.org In this methodology, chiral selenophosphoramides were found to be effective catalysts, affording α-phenylthio ketones in high yield and with good enantioselectivity. acs.org

The following table illustrates the potential application of a chiral catalyst in the α-sulfenylation of a ketone to produce an analogue of 2-Butanone, 1-(phenylthio)-.

EntryKetone PrecursorSulfenylating AgentCatalystSolventYield (%)ee (%)
1Silyl enol ether of 2-butanoneN-PhenylthiosaccharinChiral SelenophosphoramideTolueneHighGood

Note: This table is illustrative and based on analogous reactions reported in the literature.

Furthermore, catalytic enantioselective α-sulfenylation of deconjugated butyrolactams "on water" has been achieved using cinchona alkaloid catalysts, demonstrating the versatility of organocatalysis in creating chiral C-S bonds. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. This is a robust and well-established strategy for asymmetric synthesis.

For 2-Butanone, 1-(phenylthio)-, a chiral auxiliary could be attached to the carbonyl group, for example, by forming a chiral enamine or a chiral acetal. Subsequent reaction at the α-carbon would then proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary.

A prominent example of this approach is the use of Evans oxazolidinone auxiliaries. While typically used for the asymmetric alkylation of carboxylic acid derivatives, the principles can be adapted. An N-acyl oxazolidinone derived from a precursor to 2-Butanone, 1-(phenylthio)- could be deprotonated to form a chiral enolate. The subsequent reaction with an electrophile would be highly diastereoselective, controlled by the chiral environment of the auxiliary.

The following table provides a conceptual illustration of an auxiliary-controlled synthesis of a derivative of 2-Butanone, 1-(phenylthio)-.

EntrySubstrateAuxiliaryReactionDiastereomeric Ratio
1N-Acyl-2-(phenylthio)propanoyl oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAlkylation>95:5

Note: This table is illustrative and based on the well-established principles of Evans asymmetric alkylation.

Mechanistic Insights into Stereoselective Outcomes

The stereochemical outcomes in the asymmetric synthesis involving 2-Butanone, 1-(phenylthio)- are dictated by the transition state geometries of the key bond-forming steps.

In chiral catalyst-mediated reactions , the catalyst and the substrate form a transient chiral complex. For instance, in the Lewis base-catalyzed α-sulfenylation of a silyl enol ether, the chiral selenophosphoramide catalyst is believed to activate the sulfenylating agent. acs.org The enol ether then attacks this activated complex from the less sterically hindered face, leading to the observed enantioselectivity. The precise nature of the transition state, including the coordination of the catalyst to the reagents, determines the facial selectivity. Initial protonation of the sulfenylating agent by a Brønsted acid in the presence of the Lewis base catalyst generates an activated catalytic complex. acs.org This complex then reacts with the silyl enol ether to form an oxocarbenium ion, which upon work-up yields the α-sulfenylated ketone. acs.org

In auxiliary-controlled syntheses , the chiral auxiliary enforces a specific conformation on the reactive intermediate, typically an enolate. For example, in an Evans-type alkylation, the chelation of a metal cation (e.g., Li⁺ or Bu₂BOTf) between the carbonyl oxygen and the oxygen of the oxazolidinone ring creates a rigid, planar enolate. The bulky substituent on the auxiliary then effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite face. This steric control leads to a highly predictable and diastereoselective outcome.

The understanding of these mechanistic principles is crucial for the rational design of new stereoselective syntheses and for the optimization of existing methods to achieve even higher levels of stereocontrol in the synthesis of chiral derivatives of 2-Butanone, 1-(phenylthio)-.

Mechanistic Investigations of Reactions Involving 2 Butanone, 1 Phenylthio

Elucidation of Reaction Pathways and Transition States

Reactions involving 2-Butanone (B6335102), 1-(phenylthio)- are presumed to proceed through pathways common to α-sulfenylated ketones, most notably involving the formation of enolate intermediates. The phenylthio group is expected to play a crucial role in modulating the reactivity and stereoselectivity of these reactions.

One of the primary reaction pathways for 2-Butanone, 1-(phenylthio)- is the aldol (B89426) reaction , where its enolate attacks a carbonyl compound. The reaction can proceed through different transition state geometries, famously described by the Zimmerman-Traxler model for metal enolates. This model predicts a chair-like, six-membered transition state that dictates the relative stereochemistry of the aldol adduct. The stereochemical outcome (syn or anti) is influenced by the geometry of the enolate (E or Z) and the steric demands of the substituents. For the enolate of 2-Butanone, 1-(phenylthio)-, the phenylthio group, the ethyl group, and the enolate oxygen would occupy specific positions in the transition state, influencing the facial selectivity of the electrophilic attack.

Theoretical calculations on related α-thio ketones suggest that the sulfur atom can influence the stability of the transition state through both steric and electronic effects. The electron-withdrawing nature of the phenylthio group can affect the nucleophilicity of the enolate, while its size will contribute to steric interactions within the transition state assembly.

Another potential reaction pathway is nucleophilic substitution at the α-carbon, where the phenylthio group could act as a leaving group under certain conditions, or it could direct the approach of a nucleophile. However, the C-S bond is generally stable, making this pathway less common than reactions involving the enolate.

Role of Intermediates in Reaction Progression

The principal intermediates in many reactions of 2-Butanone, 1-(phenylthio)- are its enolates . The formation of either the kinetic or thermodynamic enolate is a critical step that dictates the regioselectivity of subsequent reactions. Deprotonation at the C1 carbon bearing the phenylthio group is sterically less hindered and is favored under kinetic control (using a strong, bulky base at low temperature). The resulting enolate is stabilized by the adjacent carbonyl group and potentially by the sulfur atom, which can accommodate a negative charge through d-orbital participation or polarization effects.

The stability of the enolate intermediate is a key factor in its reactivity. The phenylthio group, being electron-withdrawing by induction, can increase the acidity of the α-proton, facilitating enolate formation. This enhanced acidity, however, is coupled with a potential decrease in the nucleophilicity of the resulting enolate.

In addition to enolates, other transient species may be involved in specific reactions. For instance, in reactions involving electrophilic attack on the sulfur atom, a sulfonium (B1226848) ion intermediate could be formed. Such an intermediate would be highly reactive and could undergo subsequent rearrangements or eliminations.

Spectroscopic Methods for Elucidating Reaction Intermediates and Products

The identification and characterization of transient intermediates and final products are crucial for elucidating reaction mechanisms. Several spectroscopic techniques are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For the starting material, 2-Butanone, 1-(phenylthio)-, the 1H NMR spectrum would show characteristic signals for the ethyl group, the methylene (B1212753) group adjacent to the sulfur, and the phenyl group. In a reaction mixture, the disappearance of these signals and the appearance of new ones can be monitored to follow the reaction progress. The formation of an enolate intermediate can sometimes be observed by low-temperature NMR, where characteristic shifts in the vinyl region would be expected. For the final products, such as aldol adducts, NMR is essential for determining the relative and absolute stereochemistry through the analysis of coupling constants and the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups. The C=O stretching frequency of the ketone in 2-Butanone, 1-(phenylthio)- would be a prominent peak in its IR spectrum. Changes in the position and intensity of this peak can indicate the formation of intermediates (e.g., the C=C stretch of an enolate) or products (e.g., the O-H stretch of an aldol adduct).

Mass spectrometry (MS) provides information about the molecular weight of the compounds and can be used to identify intermediates, products, and byproducts. Techniques like electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates directly from the reaction mixture.

Spectroscopic MethodKey Information Provided for Reactions of 2-Butanone, 1-(phenylthio)-
1H NMRStructural elucidation of products, determination of stereochemistry, monitoring reaction progress.
13C NMRConfirmation of carbon framework in products and intermediates.
IR SpectroscopyIdentification of functional groups (C=O, O-H, C=C), monitoring the conversion of the carbonyl group.
Mass SpectrometryDetermination of molecular weights, identification of intermediates and products.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms. For reactions involving 2-Butanone, 1-(phenylthio)-, key kinetic investigations would focus on the rate of enolate formation and the rate of its subsequent reaction with an electrophile.

The rate of deprotonation to form the enolate can be measured by techniques such as monitoring the incorporation of deuterium (B1214612) at the α-position in the presence of a deuterated solvent and a base. The rate of this process is expected to be influenced by the nature of the base, the solvent, and the temperature. The electron-withdrawing phenylthio group is anticipated to increase the rate of deprotonation compared to unsubstituted 2-butanone.

Once the enolate is formed, the kinetics of its reaction with an electrophile (e.g., an aldehyde in an aldol reaction) can be studied. The rate of this reaction would depend on the concentration of both the enolate and the electrophile, allowing for the determination of the reaction order with respect to each reactant. Such studies can help to confirm whether the reaction proceeds through a bimolecular pathway, as is typical for aldol reactions.

A hypothetical kinetic study of the aldol reaction between the lithium enolate of 2-Butanone, 1-(phenylthio)- and benzaldehyde (B42025) could yield the following rate law:

Rate = k [enolate][benzaldehyde]

This second-order rate law would be consistent with a mechanism where the rate-determining step is the attack of the enolate on the aldehyde. The rate constant, k, would be influenced by temperature, and a study of the temperature dependence of k (an Arrhenius plot) would provide the activation energy for the reaction.

Reaction StepExpected Kinetic BehaviorFactors Influencing Rate
Enolate FormationFirst-order in ketone, first-order in baseBase strength, solvent polarity, temperature, steric hindrance
Aldol AdditionFirst-order in enolate, first-order in aldehydeElectrophilicity of the aldehyde, nucleophilicity of the enolate, solvent, temperature

Computational and Theoretical Studies of 2 Butanone, 1 Phenylthio

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 2-butanone (B6335102), computational studies have explored its potential energy surfaces (PES) to identify its most stable forms. These studies, employing methods like ab initio and Density Functional Theory (DFT), have shown that 2-butanone exists in three distinct minimum energy conformations. nih.gov The conformational preferences of 2-butanone are primarily governed by a balance of steric hindrance and dipole-dipole interactions. nih.gov

For 2-Butanone, 1-(phenylthio)-, similar quantum chemical calculations would be necessary to understand its conformational landscape. The introduction of the bulky and electronically active phenylthio group at the C1 position would significantly alter the potential energy surface compared to 2-butanone. Key factors to investigate would include the rotational barriers around the C-S and C-C bonds and the orientation of the phenyl group relative to the butanone backbone. These calculations would provide crucial information on the most likely shapes the molecule adopts, which in turn influences its reactivity.

Table 1: Comparison of Computational Methods for Conformational Analysis

MethodDescriptionCommon Basis Sets
Ab Initio Based on first principles of quantum mechanics, without experimental data.6-31G*, cc-pVTZ
DFT Incorporates electron correlation at a lower computational cost than traditional ab initio methods.B3LYP, M06-2X

This table presents common methods that would be applicable to the study of 2-Butanone, 1-(phenylthio)-.

DFT Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energies. For the parent compound, 2-butanone, DFT studies have been applied to understand various reactions, such as its autoignition process and hydrogen abstraction by radicals. nih.govnih.gov These studies involve mapping out the entire reaction pathway, calculating the energy of reactants, transition states, and products to determine the reaction's feasibility and kinetics. nih.gov

In the context of 2-Butanone, 1-(phenylthio)-, DFT studies could provide valuable insights into its reactivity. For instance, the presence of the sulfur atom and the phenyl group introduces new potential reaction sites. DFT calculations could be employed to explore reactions such as oxidation at the sulfur atom, electrophilic aromatic substitution on the phenyl ring, or reactions involving the enolate form of the ketone. By calculating the activation energies for these different pathways, researchers could predict the most likely reaction to occur under specific conditions.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. This often involves analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, in a related study, ab initio molecular orbital calculations were used to understand the stereochemical outcomes of reactions involving β-phenylthio-acryloylsilanes with ketone enolates. researchgate.net

For 2-Butanone, 1-(phenylthio)-, computational analysis of its molecular orbitals and electrostatic potential surface could predict its behavior in various reactions. For example, the location of the HOMO would indicate the likely site for electrophilic attack, while the LUMO would suggest the site for nucleophilic attack. This information is crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Ab Initio Studies of Electronic Properties Relevant to Reactivity

Ab initio calculations, which are based directly on the principles of quantum mechanics, provide a highly accurate description of a molecule's electronic properties. These properties, in turn, are fundamental to understanding its reactivity. For 2-butanone, ab initio studies have been used to investigate the effects of pre-reaction complexes on the kinetics of hydrogen abstraction. nih.gov

A detailed ab initio study of 2-Butanone, 1-(phenylthio)- would involve calculating various electronic properties, such as the molecular orbital energies, electron density distribution, and dipole moment. Wavefunction analyses could reveal the nature of the chemical bonds and the interactions between different parts of the molecule, such as the phenylthio group and the carbonyl group. This fundamental understanding of the electronic structure is essential for a complete picture of the molecule's chemical behavior.

Table 2: Key Electronic Properties and Their Relevance to Reactivity

PropertyRelevance to Reactivity
HOMO Energy Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
Electron Density Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Dipole Moment Influences intermolecular interactions and solubility.

This table outlines electronic properties that could be calculated for 2-Butanone, 1-(phenylthio)- to predict its reactivity.

Derivatization and Functionalization of 2 Butanone, 1 Phenylthio

Formation of Hydrazone Derivatives for Structural Elucidation

The reaction of ketones with hydrazine (B178648) and its derivatives to form hydrazones is a well-established method for the characterization and structural elucidation of carbonyl compounds. In the case of 2-Butanone (B6335102), 1-(phenylthio)-, the carbonyl group readily undergoes condensation with hydrazines, such as hydrazine hydrate (B1144303) or 2,4-dinitrophenylhydrazine, to yield the corresponding hydrazone derivative. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

The formation of crystalline hydrazone derivatives, particularly 2,4-dinitrophenylhydrazones, is a classical method for the identification of aldehydes and ketones. These derivatives often have sharp melting points, which can be used for comparison with known compounds. Furthermore, spectroscopic analysis of the resulting hydrazone can provide valuable structural information. For instance, in the ¹H NMR spectrum, the disappearance of the characteristic signals for the α-protons adjacent to the carbonyl group and the appearance of new signals for the hydrazone moiety confirm the transformation.

ReagentProductPurpose
Hydrazine (or its derivatives)HydrazoneStructural Elucidation and Characterization

Nucleophilic Substitution at the α-Carbon

The α-carbon of 2-Butanone, 1-(phenylthio)- is activated towards nucleophilic substitution due to the presence of the adjacent carbonyl group and the phenylthio substituent. The carbonyl group enhances the acidity of the α-protons, facilitating the formation of an enolate intermediate under basic conditions. The phenylthio group, being a good leaving group under certain conditions, can be displaced by a variety of nucleophiles.

This reactivity is analogous to that of α-haloketones, which are known to undergo facile SN2 reactions. youtube.com The electron-withdrawing nature of the carbonyl group polarizes the C-S bond, making the α-carbon more electrophilic. Nucleophiles can attack this carbon, leading to the displacement of the phenylthiolate anion. The rate of this substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Table of Potential Nucleophiles and Products:

NucleophileProduct
Halide ions (e.g., I⁻)1-Halo-2-butanone
Alkoxides (e.g., RO⁻)1-Alkoxy-2-butanone
Amines (e.g., R₂NH)1-(Dialkylamino)-2-butanone
Thiolates (e.g., RS⁻)1-(Alkylthio)-2-butanone

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The α-position of 2-Butanone, 1-(phenylthio)- can participate in such reactions, most notably in α-arylation reactions. nih.gov In these reactions, an enolate, generated from the ketone in the presence of a base, is coupled with an aryl halide or triflate in the presence of a palladium catalyst. nih.govorganic-chemistry.org

The catalytic cycle for the α-arylation of ketones typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the ketone enolate, and subsequent reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org

General Reaction Scheme for Palladium-Catalyzed α-Arylation:

Key Components in Palladium-Catalyzed α-Arylation:

ComponentRoleExample
Ketone SubstrateEnolate Precursor2-Butanone, 1-(phenylthio)-
Aryl Halide/TriflateAryl Group SourceBromobenzene, Phenyl triflate
Palladium CatalystCross-Coupling MediatorPd(dba)₂, Pd(OAc)₂
LigandStabilizes and Activates CatalystBINAP, P(t-Bu)₃
BaseEnolate FormationNaOt-Bu, LHMDS

Cycloaddition Reactions and Annulations

The carbonyl group and the enol or enolate forms of 2-Butanone, 1-(phenylthio)- can participate in various cycloaddition and annulation reactions to construct cyclic and polycyclic systems.

Diels-Alder Reaction: The enol form of 2-Butanone, 1-(phenylthio)- can potentially act as a diene in a Diels-Alder reaction, particularly if the double bond of the enol is conjugated with another π-system. More commonly, the corresponding α,β-unsaturated ketone, which can be synthesized from 2-Butanone, 1-(phenylthio)-, would serve as a dienophile. The presence of the electron-withdrawing carbonyl group activates the double bond for reaction with a diene. wikipedia.org The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule in many cases. libretexts.org

[3+2] Cycloaddition: While less common for simple ketones, derivatives of 2-Butanone, 1-(phenylthio)- could potentially undergo [3+2] cycloaddition reactions. For instance, conversion of the ketone to a thioketone could allow for reactions with 1,3-dipoles like diazoalkanes to form five-membered heterocyclic rings. researchgate.netnih.gov

Robinson Annulation: The Robinson annulation is a powerful method for the formation of six-membered rings and involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org 2-Butanone, 1-(phenylthio)- can act as the Michael donor. After deprotonation to form the enolate, it can add to an α,β-unsaturated ketone (Michael acceptor), such as methyl vinyl ketone. The resulting 1,5-dicarbonyl compound can then undergo an intramolecular aldol condensation to form a cyclohexenone derivative. byjus.com The phenylthio group can influence the regioselectivity of the initial enolate formation.

Table of Annulation and Cycloaddition Reactions:

Reaction TypeRole of 2-Butanone, 1-(phenylthio)- or its DerivativeProduct Type
Diels-AlderDienophile (as α,β-unsaturated ketone)Cyclohexene derivative
[3+2] CycloadditionDipolarophile (as thioketone)Five-membered heterocycle
Robinson AnnulationMichael DonorCyclohexenone derivative

Emerging Research Frontiers and Future Perspectives

Integration in Cascade and Multicomponent Reactions

While specific examples detailing the use of 2-Butanone (B6335102), 1-(phenylthio)- in cascade or multicomponent reactions are not extensively documented, the reactivity of related α-sulfenylated ketones and other carbonyl compounds provides a strong indication of its potential. For instance, the development of catalyst-free cascade deprotonation/intramolecular aldol (B89426) reactions of α-carbonyl sulfonium (B1226848) ylides with mercapto-substituted aldehydes highlights the utility of sulfur-containing carbonyl compounds in constructing complex heterocyclic systems like thieno[2,3-b]indoles and benzothiophenes. rsc.org

Furthermore, multicomponent reactions involving ketones as one of the starting materials are well-established. beilstein-journals.org These reactions often proceed through the formation of enolate or enamine intermediates, which then participate in subsequent bond-forming events. The presence of the phenylthio group at the α-position of 2-butanone can influence the formation and reactivity of such intermediates, potentially leading to novel reaction pathways and the synthesis of unique molecular architectures. The development of new MCRs that can accommodate α-thio ketones would be a significant advancement, enabling the rapid assembly of complex sulfur-containing molecules.

A notable example of a related multicomponent reaction is the synthesis of β-keto sulfones through a copper(I)-catalyzed reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. researchgate.net This process involves a tandem radical sulfonylation and decarboxylation, demonstrating the power of MCRs in constructing complex sulfur-containing carbonyl compounds.

Reaction TypeKey FeaturesPotential Application for 2-Butanone, 1-(phenylthio)-
Cascade Reactions Multiple bond-forming events in a single pot.Synthesis of fused heterocyclic systems.
Multicomponent Reactions Three or more reactants combine in a one-pot reaction.Rapid generation of molecular diversity.

Biocatalytic Approaches for Transformations of Related Ketones

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. The application of enzymes to the transformation of α-thio ketones like 2-Butanone, 1-(phenylthio)- is a promising area of research.

A key area of interest is the stereoselective reduction of the ketone functionality to produce chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. While specific studies on the biocatalytic reduction of 2-Butanone, 1-(phenylthio)- are limited, research on analogous ketones provides valuable insights. For example, the bioamination of 4-phenyl-2-butanone using transaminases has been successfully demonstrated, yielding chiral amines. researchgate.net This suggests that oxidoreductases, such as ketone reductases (KREDs), could be employed for the asymmetric reduction of 2-Butanone, 1-(phenylthio)-.

Enzymatic kinetic resolution is another powerful biocatalytic strategy for obtaining enantiomerically pure compounds. This technique involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and their corresponding esters. scielo.brcore.ac.uknih.govnih.gov A potential biocatalytic route to chiral derivatives of 2-Butanone, 1-(phenylthio)- could involve its reduction to the corresponding racemic alcohol, followed by lipase-catalyzed kinetic resolution.

The development of dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could enable the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. scielo.br

Biocatalytic ApproachEnzyme ClassPotential Product
Asymmetric Reduction Ketone Reductases (KREDs)Enantiomerically pure 1-(phenylthio)butan-2-ol
Kinetic Resolution LipasesEnantiomerically enriched 1-(phenylthio)butan-2-ol and its acetate
Dynamic Kinetic Resolution KREDs/Lipases + Racemization CatalystSingle enantiomer of 1-(phenylthio)butan-2-ol or its derivatives

Advanced Synthetic Methodologies

The development of efficient and selective methods for the synthesis of α-thio ketones is crucial for enabling their broader application in organic synthesis. Several advanced methodologies have been reported for the preparation of compounds structurally related to 2-Butanone, 1-(phenylthio)-.

One established method involves the reaction of bis(phenylthio)carbanions with aldehydes, followed by acid-catalyzed rearrangement to furnish α-(phenylthio)ketones. rsc.org This approach offers a regiospecific route to these compounds.

More recently, electrochemical methods have been explored for the direct synthesis of α-sulfenylated ketones. These methods often proceed under mild conditions without the need for external oxidants or catalysts. The electrochemical reaction of thiophenols or thiols with enol acetates has been shown to produce α-sulfenylated ketones. nih.gov This approach offers a potentially greener and more sustainable route to compounds like 2-Butanone, 1-(phenylthio)-.

The direct α-sulfenylation of ketones is another important strategy. This can be achieved by generating the enolate of the ketone and reacting it with an electrophilic sulfur source, such as diphenyl disulfide. The reaction of furfural (B47365) with 2-butanone, for instance, has been studied using heterogeneous acid-base catalysts to produce α,β-unsaturated carbonyl compounds, demonstrating the controlled generation of enolates from 2-butanone. mdpi.com

Synthetic MethodologyKey Reagents/ConditionsAdvantages
From Bis(phenylthio)carbanions Bis(phenylthio)methane, n-BuLi, Aldehyde, AcidRegiospecific
Electrochemical Synthesis Thiophenol, Enol Acetate, ElectrolyteMild conditions, no external oxidants
Direct α-Sulfenylation 2-Butanone, Base, Diphenyl DisulfideDirect functionalization of the ketone

Theoretical Advances in Predictive Modeling for Novel Reactivity

Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the reactivity of organic molecules. Density Functional Theory (DFT) calculations and machine learning (ML) models are being employed to elucidate reaction mechanisms, predict reaction outcomes, and guide the design of new catalysts and reactions. chemrxiv.orgchemrxiv.orgnih.gov

For α-thio ketones like 2-Butanone, 1-(phenylthio)-, theoretical studies can provide valuable insights into their electronic structure and how the phenylthio group influences the reactivity of the carbonyl group and the adjacent α-protons. DFT calculations have been used to study the reactions of thioketones with various reagents, providing detailed information about the transition states and reaction pathways. chemrxiv.org Such studies can help to rationalize experimentally observed reactivity and predict the feasibility of new transformations.

Machine learning is also emerging as a powerful tool for predicting chemical reactivity. nih.govrsc.org By training models on large datasets of known reactions, it is possible to predict the outcomes of new reactions with a high degree of accuracy. For example, ML models have been developed to predict the equilibrium constants for the reaction of carbonyl sulfide (B99878) with organic amines. nih.gov Similar approaches could be applied to predict the reactivity of 2-Butanone, 1-(phenylthio)- in various chemical transformations, accelerating the discovery of new reactions and applications.

Furthermore, computational studies can aid in understanding the mechanism of action of biocatalysts. By modeling the interactions between a substrate like 2-Butanone, 1-(phenylthio)- and the active site of an enzyme, it is possible to gain insights into the factors that control the stereoselectivity of the biocatalytic transformation. This knowledge can then be used to guide protein engineering efforts to develop improved biocatalysts with enhanced activity and selectivity.

Theoretical ApproachApplicationInsights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanismsTransition state structures, activation energies, reaction pathways
Machine Learning (ML) Prediction of reaction outcomesReaction yields, product selectivity, equilibrium constants
Molecular Modeling Understanding enzyme-substrate interactionsBasis of stereoselectivity, guide for protein engineering

Conclusion

Summary of Key Research Findings

2-Butanone (B6335102), 1-(phenylthio)- is a representative α-ketosulfide whose chemistry is well-defined by established principles. Key research highlights that its synthesis is readily achieved through standard nucleophilic substitution pathways, primarily from thiophenol and a 1-halo-2-butanone. nih.gov Its chemical utility stems from the activation of the α-carbon, which allows for facile enolate formation and subsequent alkylation or aldol-type reactions. rsc.org Furthermore, the sulfide (B99878) moiety can be oxidized to sulfoxides and sulfones, unlocking additional synthetic transformations. These properties establish the compound as a versatile building block, effectively serving as a specific enol equivalent in multistep organic synthesis. rsc.org

Outlook on the Continued Academic Relevance of 2-Butanone, 1-(phenylthio)-

The academic relevance of 2-Butanone, 1-(phenylthio)- is intrinsically linked to the broader field of sulfur-mediated organic synthesis. While it may not be the focus of novel, standalone studies, it remains a fundamentally useful tool and model compound for developing and demonstrating new synthetic methodologies. The principles of its reactivity—α-functionalization and sulfide oxidation—are cornerstones of synthetic strategy. As chemists continue to seek more efficient and selective methods for constructing complex molecules, the reliable and predictable reactivity of synthons like 2-Butanone, 1-(phenylthio)- will ensure their continued use in both pedagogical settings and advanced synthetic applications. Its role as a reliable intermediate in the synthesis of more complex targets solidifies its lasting, albeit supportive, position in academic research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.